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Compound of Interest

Compound Name: Tiliroside

Cat. No.: B191647 Get Quote

An in-depth exploration of the molecular mechanisms and therapeutic promise of a natural

flavonoid.

Introduction
Tiliroside, a glycosidic flavonoid found in a variety of plants including rose hips, strawberries,

and raspberries, has emerged as a compound of significant interest in pharmacological

research.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, anti-

diabetic, anti-obesity, hepatoprotective, neuroprotective, and anticancer effects, position it as a

promising candidate for the development of novel therapeutics.[1][2][3] This technical guide

provides a comprehensive overview of the pharmacological potential of tiliroside, detailing its

mechanisms of action, summarizing key quantitative data, and outlining experimental protocols

for its investigation.

Pharmacological Activities and Mechanisms of
Action
Tiliroside exerts its multifaceted pharmacological effects through the modulation of several key

signaling pathways. These intricate molecular interactions are central to its therapeutic

potential.
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Tiliroside has demonstrated potent anti-inflammatory properties in both in vitro and in vivo

models.[4] Its primary mechanisms involve the suppression of pro-inflammatory mediators and

the modulation of key inflammatory signaling cascades.

One of the core pathways targeted by tiliroside is the Mitogen-Activated Protein Kinase

(MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-

terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-activated RAW 264.7

macrophages. This inhibition leads to the downregulation of inducible nitric oxide synthase

(iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of

inflammatory mediators. Interestingly, tiliroside does not appear to significantly affect the

phosphorylation of extracellular signal-regulated kinase (ERK) or the degradation of IκB-α,

suggesting a selective mechanism of action within the MAPK and NF-κB signaling networks.

Further studies in BV2 microglia have revealed that tiliroside can inhibit neuroinflammation by

targeting TNF receptor-associated factor 6 (TRAF-6), a key upstream regulator of both the NF-

κB and p38 signaling pathways.
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Antioxidant and Neuroprotective Properties
Tiliroside exhibits significant antioxidant activity, which is closely linked to its neuroprotective

effects. A key mechanism underlying these properties is the activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) pathway. Tiliroside has been shown to increase the protein

levels of Nrf2, as well as its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H

quinone dehydrogenase 1 (NQO1), in BV2 microglia and HT22 hippocampal neurons. This

activation of the Nrf2 antioxidant response element (ARE) pathway helps to protect cells from

oxidative stress-induced damage.

The neuroprotective effects of tiliroside have been demonstrated by its ability to reduce

neuroinflammation-induced toxicity, DNA fragmentation, reactive oxygen species (ROS)

generation, and calcium accumulation in neuronal cells. Furthermore, tiliroside has been

shown to inhibit the acetylation of NF-κB-p65 through the activation of Sirtuin 1 (SIRT1), further

contributing to its anti-neuroinflammatory and neuroprotective activities.
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Anti-diabetic and Anti-obesity Effects
Tiliroside has shown considerable promise in the management of metabolic disorders such as

diabetes and obesity. Its anti-diabetic effects are, in part, mediated by the inhibition of

carbohydrate digestion and glucose absorption in the gastrointestinal tract. Tiliroside acts as a

noncompetitive inhibitor of pancreatic α-amylase and also inhibits glucose uptake in human

intestinal Caco-2 cells, likely by affecting both sodium-dependent glucose transporter 1

(SGLT1) and glucose transporter 2 (GLUT2).

In obese-diabetic mouse models, tiliroside administration has been shown to ameliorate

metabolic disorders by enhancing fatty acid oxidation. This is achieved through the activation of

adiponectin signaling, which leads to the upregulation of adiponectin receptors (AdipoR1 and

AdipoR2) in the liver and skeletal muscle. The subsequent activation of AMP-activated protein

kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα) promotes fatty acid

oxidation and reduces triglyceride accumulation.
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Hepatoprotective Activity
Tiliroside has demonstrated significant hepatoprotective effects against liver injury induced by

toxins such as D-galactosamine (D-GalN) and lipopolysaccharide (LPS). Its protective
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mechanism is multifaceted, involving the inhibition of tumor necrosis factor-alpha (TNF-α)

production and a reduction in the sensitivity of hepatocytes to TNF-α-induced damage.

Furthermore, tiliroside has been identified as a novel KEAP1 inhibitor, leading to the activation

of the NRF2 pathway, which protects against acetaminophen-induced oxidative stress and

acute liver injury.

Anticancer Properties
The anticancer potential of tiliroside has been investigated in various cancer cell lines. It has

been shown to induce apoptosis in T47D and MCF-7 breast cancer cells. The proposed

mechanism involves the activation of caspases 8 and 9 and a decrease in the expression of

the anti-apoptotic protein Bcl-2. In liver cancer cells, tiliroside has been reported to act as a

carbonic anhydrase XII (CAXII) inhibitor, suppressing cancer development and modulating the

E2F/caspase-3 axis.

Skin Health and Tyrosinase Inhibition
Tiliroside has shown potential as a skin-whitening agent due to its ability to inhibit tyrosinase,

the key enzyme in melanin synthesis. It acts as a competitive inhibitor for both the

monophenolase and diphenolase activities of mushroom tyrosinase. In B16 mouse melanoma

cells, tiliroside has been shown to significantly inhibit intracellular tyrosinase activity and

melanin production. Beyond its effects on pigmentation, tiliroside's antioxidant and anti-

inflammatory properties may also protect the skin from UV-induced damage and premature

aging.

Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the

pharmacological effects of tiliroside.
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Pharmacologica

l Effect
Model System Parameter Value Reference

Anti-

inflammatory

LPS-activated

RAW 264.7

macrophages

NO Production

Inhibition

IC50 not

specified,

significant at

12.5-100 µM

Anti-

inflammatory

Mouse paw

edema

(phospholipase

A2-induced)

Edema Inhibition
ED50 = 35.6

mg/kg

Anti-

inflammatory

Mouse ear

inflammation

(TPA-induced)

Inflammation

Inhibition

ED50 = 357 µ

g/ear

Anti-diabetic

Porcine

pancreatic α-

amylase

Enzyme

Inhibition

IC50 = 0.28 mM,

Ki = 84.2 µM

(noncompetitive)

Anticancer
T47D breast

cancer cells
Cytotoxicity

IC50 = 67.79

µg/mL

Anticancer
MCF-7 breast

cancer cells
Cytotoxicity

IC50 = 100.00

µg/mL

Anticancer
SNU-387 liver

cancer cells
Cytotoxicity

IC50 = 464

µg/mL

Anticancer
LMH/2A liver

cancer cells
Cytotoxicity

IC50 = 510

µg/mL

Anticancer
McA-RH7777

liver cancer cells
Cytotoxicity

IC50 = 422

µg/mL

Anticancer
N1-S1 Fudr liver

cancer cells
Cytotoxicity

IC50 = 414

µg/mL

Tyrosinase

Inhibition

Mushroom

tyrosinase

Enzyme

Inhibition

Ki = 0.052 mM

(competitive)
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(monophenolase

)

Tyrosinase

Inhibition

Mushroom

tyrosinase

(diphenolase)

Enzyme

Inhibition

Ki = 0.26 mM

(competitive)

Tyrosinase

Inhibition

B16 melanoma

cells

(intracellular)

Tyrosinase

Inhibition

34.5% inhibition

at 0.168 mM

Melanin

Inhibition

B16 melanoma

cells

Melanin

Production

Inhibition

54.1% inhibition

at 0.168 mM

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering

a practical guide for researchers investigating the pharmacological properties of tiliroside.

In Vitro Anti-inflammatory Activity in RAW 264.7
Macrophages
Objective: To assess the effect of tiliroside on the production of inflammatory mediators in

LPS-stimulated macrophages.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

Tiliroside
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Griess Reagent

ELISA kits for TNF-α and IL-6

Reagents and antibodies for Western blotting (iNOS, COX-2, p-JNK, p-p38, β-actin)

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various

concentrations of tiliroside for a specified period. Add MTT solution and incubate. Solubilize

the formazan crystals with DMSO and measure absorbance to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Assay): Seed cells in a 96-well plate. Pre-treat

with tiliroside for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. Collect the

supernatant and mix with Griess reagent. Measure the absorbance at 540 nm to quantify

nitrite concentration.

Cytokine Measurement (ELISA): Seed cells and treat with tiliroside and LPS as described

above. Collect the supernatant and measure the concentrations of TNF-α and IL-6 using

specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Seed cells in a 6-well plate. Treat with tiliroside and LPS. Lyse the

cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a

PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-JNK,

phospho-p38, and β-actin, followed by HRP-conjugated secondary antibodies. Visualize

bands using an enhanced chemiluminescence system.

In Vivo Anti-obesity and Anti-diabetic Activity in KK-A y
Mice
Objective: To evaluate the effect of tiliroside on metabolic parameters in a genetic model of

obesity and type 2 diabetes.
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Materials:

Male KK-A y mice

Standard laboratory chow

Tiliroside

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Metabolic cages

Blood glucose meter

Insulin and triglyceride assay kits

Reagents for RNA extraction and qRT-PCR

Procedure:

Animal Model: Acclimatize male KK-A y mice for at least one week.

Treatment: Divide the mice into a control group and a tiliroside-treated group. Administer

tiliroside (e.g., 100 mg/kg body weight/day) or vehicle orally for a specified period (e.g., 21

days).

Metabolic Monitoring: Monitor body weight and food intake regularly. Place mice in metabolic

cages to measure oxygen consumption and respiratory exchange ratio.

Blood and Tissue Collection: At the end of the treatment period, collect blood samples for the

measurement of plasma glucose, insulin, and triglycerides. Euthanize the mice and collect

liver and skeletal muscle tissues.

Biochemical Analysis: Measure plasma glucose using a glucose meter. Determine plasma

insulin and triglyceride levels using commercially available kits.

Gene Expression Analysis (qRT-PCR): Extract total RNA from liver and skeletal muscle

tissues. Synthesize cDNA and perform qRT-PCR to analyze the mRNA expression levels of
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adiponectin receptors (AdipoR1, AdipoR2), AMPK, and PPARα.

Tyrosinase Inhibition and Melanin Content Assay in B16
Melanoma Cells
Objective: To determine the inhibitory effect of tiliroside on tyrosinase activity and melanin

production in vitro.

Materials:

B16 mouse melanoma cell line

DMEM with 10% FBS and 1% penicillin-streptomycin

Tiliroside

α-Melanocyte-stimulating hormone (α-MSH)

L-DOPA

NaOH

Reagents for cell lysis and protein quantification

Procedure:

Cell Culture: Culture B16 melanoma cells in DMEM at 37°C in a 5% CO2 incubator.

Melanin Content Assay: Seed cells in a 24-well plate. Treat with various concentrations of

tiliroside in the presence of α-MSH for a specified duration. Wash the cells, lyse them, and

dissolve the melanin pellet in NaOH. Measure the absorbance at 405 nm to quantify melanin

content.

Intracellular Tyrosinase Activity Assay: Seed and treat cells as for the melanin content assay.

Lyse the cells and measure the protein concentration. Incubate the cell lysate with L-DOPA

and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/product/b191647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Tiliroside is a natural flavonoid with a remarkable spectrum of pharmacological activities. Its

ability to modulate key signaling pathways involved in inflammation, oxidative stress, metabolic

regulation, and cell proliferation underscores its significant therapeutic potential. The data and

protocols presented in this guide offer a solid foundation for researchers and drug development

professionals to further explore and harness the promising properties of tiliroside for the

development of novel treatments for a wide range of diseases. Further preclinical and clinical

studies are warranted to fully elucidate its efficacy and safety in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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